6-(n-Isopropylsulfamoyl)nicotinic acid

Description

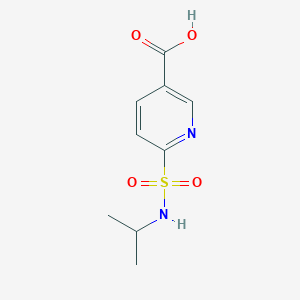

6-(n-Isopropylsulfamoyl)nicotinic acid (CAS: 1339472-47-7) is a nicotinic acid derivative featuring a sulfamoyl group substituted at the 6-position of the pyridine ring, with an isopropylamine moiety attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₂N₂O₄S, derived from nicotinic acid (C₆H₅NO₂) by replacing the hydrogen at the 6-position with a -SO₂-NH-CH(CH₃)₂ group.

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

6-(propan-2-ylsulfamoyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4S/c1-6(2)11-16(14,15)8-4-3-7(5-10-8)9(12)13/h3-6,11H,1-2H3,(H,12,13) |

InChI Key |

NSBWFIYWJWTNAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the carboxylation of the resulting intermediate. One common method involves the reaction of 3-chloropyridine with isopropylamine to form 3-(propan-2-ylamino)pyridine. This intermediate is then treated with chlorosulfonic acid to introduce the sulfamoyl group, resulting in 6-[(propan-2-yl)sulfamoyl]pyridine. Finally, the carboxylation of this intermediate is achieved using carbon dioxide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is primarily related to its ability to inhibit certain enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Nicotinic acid lacks substituents at the 6-position, making it less sterically hindered .

- 6-Hydroxynicotinic acid features a polar hydroxyl group, enhancing water solubility but increasing susceptibility to oxidative decarboxylation in bacterial metabolism .

Physicochemical Properties

Notes:

Pharmacological Implications

While nicotinic acid is a vasodilator and vitamin B3 precursor , the sulfamoyl derivative’s bioactivity remains speculative:

- Sulfonamide Analogs: Known for antibacterial (sulfa drugs) and carbonic anhydrase inhibition activities. The isopropyl group may enhance lipophilicity, favoring CNS penetration.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-(n-Isopropylsulfamoyl)nicotinic acid, and how can reaction yields be optimized methodologically?

- Answer: The synthesis typically involves sulfamoylation of a nicotinic acid precursor using sulfamoyl chloride derivatives. To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent stoichiometry, reaction time). For instance, a 2<sup>k</sup> factorial design can identify critical factors affecting yield and purity. Post-optimization, validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Computational reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting transition states and intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Use fume hoods and PPE (gloves, lab coat, goggles) to minimize exposure. Store in a cool, dry environment (<25°C) away from oxidizers. In case of skin contact, rinse with water for 15 minutes and consult a physician. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly review SDS updates for toxicity data .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

- Answer: Combine quantum mechanics (e.g., DFT for transition-state modeling) with machine learning to predict reaction outcomes. Tools like Gaussian or ORCA can simulate sulfamoylation energetics, while informatics platforms (e.g., ICReDD’s workflow) extract actionable insights from experimental data. This reduces trial-and-error by 30–50% in early-stage optimization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Answer: Apply a systematic validation framework:

- Step 1: Verify sample purity via HPLC.

- Step 2: Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Step 3: Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 4: Cross-check with synthetic intermediates to rule out byproducts.

Contradictions often arise from residual solvents, tautomerism, or impurities; iterative refinement is key .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

- Answer: Prioritize:

- Mixing efficiency: Use CFD simulations to optimize impeller design for viscous reaction mixtures.

- Heat transfer: Jacketed reactors with PID-controlled cooling prevent thermal degradation.

- Mass transfer: Membrane separation (e.g., nanofiltration) can isolate intermediates in continuous-flow systems.

Refer to CRDC guidelines for chemical engineering design (RDF2050112) to align with best practices .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Answer:

- In silico: Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities.

- In vitro: SPR (surface plasmon resonance) for kinetic analysis (kon/koff).

- Validation: Competitive assays (e.g., ELISA) with known inhibitors to confirm specificity.

Adapt systematic search strategies from hyperphosphatemia studies, focusing on dose-response metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.